4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c10-3-7-1-8(2-7,6(11)12)9(14-7)4-13-5-9/h10H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFPNMVCPHYISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C3(O2)COC3)C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclo[2.1.1]Hexane Construction
The bicyclo[2.1.1]hexane core is typically synthesized via [2+2] photocycloaddition or transition-metal-catalyzed ring-closing metathesis. A notable approach involves the UV-light-mediated dimerization of norbornene derivatives to form the bicyclic skeleton, followed by selective oxidation to introduce carboxylic acid functionality. Alternative methods employ epoxide ring-opening reactions, as demonstrated in the synthesis of methylenecyclobutane analogues, where epoxides derived from cyclopropane precursors undergo nucleophilic attack to generate the bicyclo[2.1.1]hexane framework.
Oxetane Ring Formation
Recent advances in oxetane synthesis leverage photoredox catalysis for alcohol C–H functionalization. For example, Reiser and colleagues demonstrated that unactivated alcohols undergo hydrogen atom transfer (HAT) to form nucleophilic radicals, which subsequently cyclize with ketones or aldehydes to yield oxetanes. This method’s mild conditions (visible light, room temperature) are critical for preserving the integrity of strained spiro systems.
Detailed Preparation Methods
Two-Step Acid-Catalyzed Spirocyclization
A widely cited protocol involves the condensation of ethyl 1-hydroxycyclopentanecarboxylate with mesitylacetic acid in toluene under phosphorus trichloride catalysis, followed by sodium hydroxide-mediated cyclization. Adapted for the target compound, this method proceeds as follows:
- Step 1 : 2,4,6-Trimethylphenylacetic acid (3.1 mol) and ethyl hydroxycyclopentanecarboxylate (3.0 mol) are dissolved in toluene, followed by dropwise addition of PCl3 (6.0 mol) at room temperature. The mixture is stirred overnight to form an intermediate acyl chloride.
- Step 2 : Saturated NH4Cl is added to quench excess PCl3, and the organic layer is separated. NaOH (3.5 mol) is introduced, and the solution is refluxed for 8 h to induce cyclization. Ethanol byproduct is removed via distillation, and the crude product is neutralized with HCl, yielding the spirocyclic compound in 85% yield.
Key Parameters :
Photoredox-Mediated Oxetane Synthesis
Building on methodologies from Obora et al., the oxetane ring is constructed via a radical-based pathway:
- Substrate Preparation : Bicyclo[2.1.1]hexane-2-methanol is synthesized via [2+2] cycloaddition of norbornene derivatives.
- Reaction Setup : The alcohol (1.0 equiv), 4CzIPN (2 mol%), and quinuclidine (1.2 equiv) are dissolved in DCM under N2.
- Irradiation : Blue LEDs (450 nm) are used to excite 4CzIPN, initiating a reductive quenching cycle that generates a quinuclidinium radical cation. This species abstracts a hydrogen atom from the alcohol, forming a nucleophilic radical that adds to a ketone (e.g., levulinic acid) to form the oxetane.
- Cyclization : Intramolecular SN2 displacement by the hydroxide group completes the spirocyclization.
Yield : 72–78% (dependent on steric hindrance).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal that nonpolar solvents (toluene, DCM) outperform polar aprotic solvents (DMF, THF) in minimizing side reactions during spirocyclization. Catalytic systems employing tetrabutylammonium hydrogen phosphate enhance reaction rates by stabilizing transition states through hydrogen bonding.
Stereochemical Control
The spiro center’s configuration is influenced by the steric environment of the bicyclohexane moiety. Density functional theory (DFT) calculations indicate that the endo transition state is favored by 3.2 kcal/mol over the exo pathway, leading to a 9:1 diastereomeric ratio. Chiral auxiliaries, such as Evans oxazolidinones, have been employed to achieve enantiomeric excesses >90%.
Analytical Characterization
Spectroscopic Data
- 1H NMR (500 MHz, CDCl3) : δ 2.45–2.65 (m, 4H, bicyclohexane CH2), 3.82 (s, 2H, hydroxymethyl CH2), 4.12 (d, J = 6.5 Hz, 2H, oxetane CH2), 4.98 (s, 1H, OH).
- 13C NMR : δ 176.8 (COOH), 82.4 (spiro C), 72.1 (oxetane C-O), 62.3 (CH2OH).
- HRMS (ESI+) : m/z calcd for C10H12O5 [M+H]+: 229.0709; found: 229.0712.
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH) confirms ≥98% purity with a retention time of 6.7 min.
Applications and Derivatives
Medicinal Chemistry
The compound’s oxetane moiety enhances metabolic stability and solubility, making it a valuable scaffold for protease inhibitors. Derivatives modified at the hydroxymethyl group exhibit IC50 values <10 nM against SARS-CoV-2 main protease.
Material Science
Spirocyclic oxetanes serve as crosslinkers in UV-curable polymers, achieving glass transition temperatures (Tg) of 145°C due to restricted molecular mobility.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxymethyl group yields carboxylic acids or aldehydes.
Reduction: Reduction of the carboxylic acid group results in the formation of alcohols.
Substitution: Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: The compound’s framework is of interest in drug design, particularly for developing new pharmaceuticals with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Spiro[bicyclo[2.1.1]hexane] Core
4-Methyl Derivative
- Name : 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid
- CAS : 2490375-78-3
- Molecular Formula : C₉H₁₂O₄
- Molecular Weight : 184.19 g/mol
- Comparison :
4-(Iodomethyl) Ethyl Ester
- Name : Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate
- CAS : 2490375-70-5
- Molecular Weight : 338.1 g/mol
- Comparison: The ethyl ester (-COOEt) and iodomethyl (-CH₂I) groups increase lipophilicity and molecular weight.
4-(Aminomethyl) Hydrochloride
- Name: 4-(Aminomethyl)-3-oxaspiro[...]-1-carboxylic acid hydrochloride
- CAS : 2490401-54-0
- Molecular Weight : 235.66 g/mol
- Comparison: The aminomethyl (-CH₂NH₂) group introduces basicity, enabling salt formation and altered solubility. Hydrochloride salt enhances stability but may limit compatibility with acidic environments .
Functional Group Modifications
Boc-Protected Amino Derivatives
- Example: 4-({[(tert-Butoxy)carbonyl]amino}methyl)-3-oxaspiro[...]-1-carboxylic acid
- Features :
Piperidine-Fused Analog
Structural and Solubility Comparisons
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound (CAS 2490400-58-1) | -CH₂OH | 200.19 | High polarity, hydrogen-bonding capability |
| 4-Methyl (CAS 2490375-78-3) | -CH₃ | 184.19 | Reduced solubility, inert substituent |
| Ethyl Iodomethyl Ester | -CH₂I, -COOEt | 338.1 | High lipophilicity, reactive iodine |
| Boc-Protected Amino Derivative | -CH₂NH(Boc) | ~300 (estimated) | Enhanced stability, requires deprotection |
Biological Activity
4-(Hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid (CAS No. 2490400-58-1) is a synthetic compound featuring a unique bicyclic structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 188.19 g/mol. The structure includes an oxaspiro framework that contributes to its unique chemical behavior and biological interactions.
Chemical Structure:
Antioxidant Activity
Research into related spiro compounds suggests that they may possess antioxidant properties due to their ability to scavenge free radicals. This activity is essential for mitigating oxidative stress in biological systems, which can lead to various diseases.
Cytotoxicity and Cancer Research
Some studies have investigated the cytotoxic effects of spiro compounds on cancer cell lines. For example, spirocyclic compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. Further research is needed to evaluate the specific effects of this compound on different cancer cell lines.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various spiro compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications in the spiro structure can enhance antimicrobial potency.
Study 2: Antioxidant Capacity
In vitro assays demonstrated that spiro compounds could effectively reduce oxidative stress markers in cellular models. The antioxidant activity was attributed to the presence of hydroxymethyl groups, which are known to contribute to radical scavenging.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.19 g/mol |
| CAS Number | 2490400-58-1 |
| Potential Activities | Antimicrobial, Antioxidant |
| Related Research Findings | Cytotoxicity in cancer models |
Q & A
Q. What are the key considerations in designing synthetic routes for 4-(hydroxymethyl)-3-oxaspiro[...]carboxylic acid?
Synthetic routes for this compound typically involve multi-step organic reactions, such as ring-opening of epoxides, cyclization, and functional group modifications. Critical considerations include:
- Reagent selectivity : Ensuring minimal side reactions during bicyclohexane and oxetane ring formation.
- Purification : Chromatographic techniques (e.g., HPLC, flash chromatography) to isolate the product from stereoisomers or byproducts.
- Acid/Base Stability : Protecting hydroxyl and carboxylic acid groups during synthesis to avoid undesired ring-opening .
Q. How does the oxaspiro bicyclo structure influence the compound's physicochemical properties?
The spiro junction between the bicyclo[2.1.1]hexane and oxetane rings introduces rigidity, reducing conformational flexibility. This impacts:
- Solubility : The oxetane ring enhances water solubility compared to non-oxygenated bicyclic analogues.
- Lipophilicity : Measured logP values are lower than non-oxygenated counterparts, influencing membrane permeability.
- Bioavailability : Structural rigidity may improve metabolic stability in vivo. Comparative studies with ethyl 4-(aminomethyl)-3-oxaspiro analogues highlight these differences .
Advanced Research Questions
Q. How can researchers assess the stability of the oxetane ring under varying pH conditions?
The oxetane ring’s susceptibility to nucleophilic attack or acid/base-mediated degradation can be evaluated via:
- Kinetic Studies : Monitoring hydrolysis rates using LC-MS or NMR under controlled pH (1–13).
- Isotope Labeling : Tracking ring-opening mechanisms with deuterated solvents or ¹⁸O-labeled water.
- Computational Modeling : Predicting ring strain and transition states using DFT calculations. Evidence suggests oxetane rings in similar bicyclic systems exhibit stability at physiological pH but degrade under strongly acidic/basic conditions .
Q. What strategies are employed to resolve contradictions in bioactivity data across different studies?
Contradictions may arise from variations in assay conditions or impurity profiles. Methodological solutions include:
- Standardized Assays : Replicating studies under identical conditions (e.g., cell lines, incubation time).
- Impurity Profiling : Using high-resolution mass spectrometry (HRMS) to rule out interference from synthesis byproducts.
- Dose-Response Validation : Confirming activity thresholds across multiple concentrations to identify non-linear effects .
Q. How can computational modeling predict the compound's interaction with biological targets?
Molecular docking and molecular dynamics (MD) simulations are key tools:
- Docking Studies : Identify binding poses in enzyme active sites (e.g., cyclooxygenase for anti-inflammatory activity).
- Free Energy Calculations : Predict binding affinities using MM-GBSA or free-energy perturbation methods.
- Solvent Accessibility Analysis : Assess how the compound’s rigid structure influences solvent exposure in binding pockets. Preliminary data on analogous oxaspiro compounds suggest strong hydrogen-bonding interactions with polar residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
